molecular formula C17H19F3N4O B1401757 1-[4-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-3-ethyl-urea CAS No. 1311279-20-5

1-[4-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-3-ethyl-urea

Cat. No.: B1401757
CAS No.: 1311279-20-5
M. Wt: 352.35 g/mol
InChI Key: VPRQBSZGBWUJDF-UHFFFAOYSA-N
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Description

1-[4-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-3-ethyl-urea is a useful research compound. Its molecular formula is C17H19F3N4O and its molecular weight is 352.35 g/mol. The purity is usually 95%.
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Scientific Research Applications

Microwave-Assisted Synthesis and Its Applications

The compound has been explored in the context of microwave-assisted synthesis techniques, which have been used to create pyrazolopyridine derivatives showing significant antioxidant, antitumor, and antimicrobial activities. This method, leveraging the unique reactivity of related chemical structures, showcases the potential of such compounds in developing therapeutic agents (El‐Borai et al., 2013).

Conformational Studies and Molecular Complexation

Research has delved into the conformational properties of heterocyclic ureas, including compounds with structural similarities, revealing their ability to unfold and form multiply hydrogen-bonded complexes. This behavior is crucial for understanding molecular interactions and could inform the design of novel molecular assemblies or biomimetic structures (Corbin et al., 2001).

Anticancer Potential

A series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines, demonstrating significant effects. These findings highlight the potential of such compounds in cancer therapy, indicating the compound's structural framework could be beneficial in developing new anticancer agents (Feng et al., 2020).

Supramolecular Chemistry and Self-Assembly

Research into the complexation and association behaviors of N-(pyridin-2-yl),N'-substituted ureas with various hydrogen bonding counterparts sheds light on the substituent effects on complex formation. This understanding is essential for the field of supramolecular chemistry, where such insights can lead to the development of new materials and nanoscale architectures (Ośmiałowski et al., 2013).

Novel Syntheses and Chemical Transformations

Studies have also explored the synthesis of trifluoromethylsulfenyl-, trifluoromethylsulfinyl-, and trifluoromethylsulfonyl-containing methyl 3-(dimethylamino) acrylates, demonstrating their utility in producing 2,5-substituted 4(3H)-pyrimidones and other derivatives. This research points to the versatility of such chemical frameworks in synthesizing a wide range of heterocyclic compounds, which could have various applications in medicinal chemistry and beyond (Sokolenko et al., 2017).

Properties

IUPAC Name

1-[4-[2-(dimethylamino)-5-(trifluoromethyl)pyridin-3-yl]phenyl]-3-ethylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F3N4O/c1-4-21-16(25)23-13-7-5-11(6-8-13)14-9-12(17(18,19)20)10-22-15(14)24(2)3/h5-10H,4H2,1-3H3,(H2,21,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPRQBSZGBWUJDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)NC1=CC=C(C=C1)C2=C(N=CC(=C2)C(F)(F)F)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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